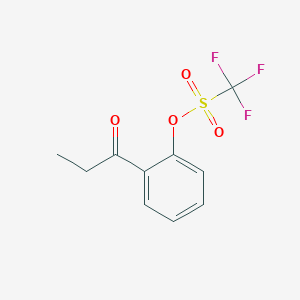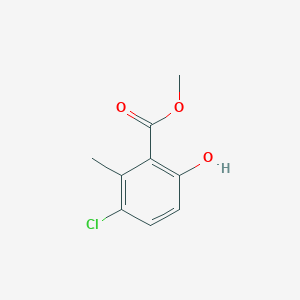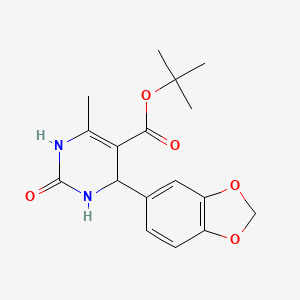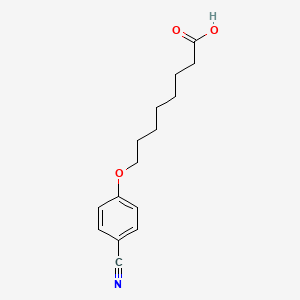
Octanoic acid, 8-(4-cyanophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 8-(4-cyanophenoxy)-: is a chemical compound that belongs to the family of fatty acids It is characterized by an octanoic acid backbone with a 4-cyanophenoxy group attached to the eighth carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-(4-cyanophenoxy)- typically involves the reaction of octanoic acid with 4-cyanophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ester bond between the octanoic acid and the 4-cyanophenol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octanoic acid, 8-(4-cyanophenoxy)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, reduced derivatives.
Substitution: Compounds with different substituents replacing the cyanophenoxy group.
Applications De Recherche Scientifique
Chemistry: Octanoic acid, 8-(4-cyanophenoxy)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes .
Biology: In biological research, this compound can be used to study the effects of fatty acids on cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and function .
Medicine: Its structural properties can be exploited to design molecules with specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry: In the industrial sector, octanoic acid, 8-(4-cyanophenoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications that require specific chemical and physical characteristics .
Mécanisme D'action
The mechanism of action of octanoic acid, 8-(4-cyanophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The cyanophenoxy group can interact with specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but lacking the cyanophenoxy group.
Decanoic acid (Capric acid): Another medium-chain fatty acid with a longer carbon chain.
4-Cyanophenol: The phenolic component of the compound, which can be used in various chemical reactions.
Uniqueness: Octanoic acid, 8-(4-cyanophenoxy)- is unique due to the presence of both the octanoic acid backbone and the cyanophenoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
313486-62-3 |
|---|---|
Formule moléculaire |
C15H19NO3 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
8-(4-cyanophenoxy)octanoic acid |
InChI |
InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18) |
Clé InChI |
KXRTWZSUNXFLTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
![2-(2-{2-[(Dec-9-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B12583222.png)

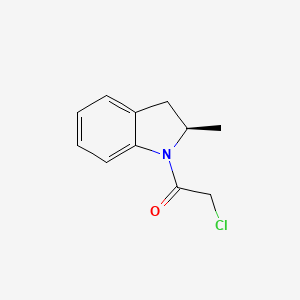
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![Butanediamide, N1-[(3S)-hexahydro-2-oxo-1-[(3-phenoxyphenyl)methyl]-1H-azepin-3-yl]-N4-hydroxy-2-(2-methylpropyl)-3-propyl-, (2R,3S)-](/img/structure/B12583238.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
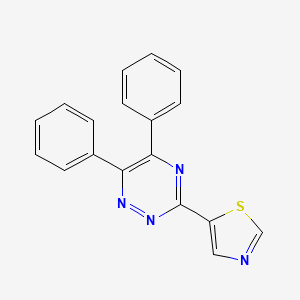
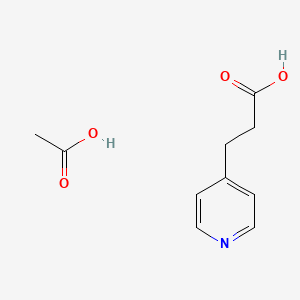
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
